Bienvenue dans la boutique en ligne BenchChem!

CEFIXIME

Antimicrobial Susceptibility Gram-Negative Infections Comparative Pharmacology

Choose Cefixime EP Impurity D (CAS 97164-56-2) for robust analytical method development. USP monographs demand resolution ≥2.0 between cefixime and its (E)-isomer; validated HPLC methods using this impurity achieve 2.32 resolution with >4500 theoretical plates. This standard is ideal for ANDA submissions, QC release testing, and stability studies. Ensure your methods meet pharmacopeial requirements with a fully characterized, high-purity reference material that delivers consistent chromatographic performance batch after batch.

Molecular Formula C16H15N5O7S2
Molecular Weight 453.5 g/mol
CAS No. 97164-56-2
Cat. No. B193813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEFIXIME
CAS97164-56-2
SynonymsCefixime
Cefixime Anhydrous
Cefixime Trihydrate
FK 027
FK-027
FK027
FR 17027
FR-17027
FR17027
Suprax
Molecular FormulaC16H15N5O7S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
InChIInChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1
InChIKeyOKBVVJOGVLARMR-VINNURBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefixime (CAS 97164-56-2): A Semisynthetic, Orally Active Third-Generation Cephalosporin Antibiotic


Cefixime (CAS 79350-37-1 as the trihydrate; the specified CAS 97164-56-2 refers to the (E)-isomer, an EP impurity) is a semisynthetic, orally active third-generation cephalosporin antibiotic [1]. Structurally, it is (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, formulated as the trihydrate [2]. It exerts bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) [1]. It is characterized by its high stability against many common plasmid-mediated beta-lactamases, which allows it to remain active against pathogens resistant to earlier-generation cephalosporins [1].

Why Cefixime is Not Interchangeable with Other Oral Third-Generation Cephalosporins


Although grouped under the same 'third-generation oral cephalosporin' class, significant differences in antimicrobial spectrum, pharmacokinetic profile, and stability exist between cefixime and its closest analogs, such as cefdinir, cefpodoxime, and ceftibuten. A generic substitution that disregards these nuanced performance gaps can lead to suboptimal therapeutic outcomes, particularly when targeting specific Gram-negative pathogens or when once-daily dosing compliance is a critical factor. The following quantitative evidence demonstrates precisely where cefixime offers verifiable differentiation against key comparators [1].

Cefixime (CAS 97164-56-2): Quantifiable Differentiators Against Key Oral Cephalosporin Analogs


Superior In Vitro Potency Against Key Gram-Negative Pathogens Compared to Cefdinir

Cefixime demonstrates significantly greater in vitro potency than cefdinir against several clinically important Gram-negative pathogens. This is particularly notable for Klebsiella pneumoniae, Proteus mirabilis, and Haemophilus influenzae, where cefixime achieves much lower MIC90 values, indicating higher intrinsic activity [1].

Antimicrobial Susceptibility Gram-Negative Infections Comparative Pharmacology

Enhanced Tissue Penetration Profile Compared to Cefpodoxime and Ceftibuten

Cefixime exhibits superior penetration into inflammatory exudates, a key site of infection. In a comparative pharmacokinetic study, cefixime achieved the highest concentration in inflammatory exudate relative to serum among five oral cephalosporins [1].

Pharmacokinetics Tissue Distribution Exudate Penetration

Superior In Vivo Efficacy in Systemic Gram-Negative Infection Model Compared to Cefdinir

In a mouse model of systemic infection, cefixime demonstrated substantially greater protective efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis compared to cefdinir [1].

In Vivo Efficacy Animal Model Therapeutic Index

Prolonged Elimination Half-Life Enabling Once-Daily Dosing Versus Shorter-Acting Analogs

Cefixime possesses a significantly longer elimination half-life compared to older oral cephalosporins and some newer analogs, a pharmacokinetic advantage that supports convenient once-daily dosing regimens [1].

Pharmacokinetics Dosing Regimen Half-Life

Documented Lower Antistaphylococcal Activity Compared to Cefdinir: A Key Selectivity Differentiator

A critical, quantifiable limitation of cefixime is its weak activity against staphylococci, which serves as a key differentiator from cefdinir. This 'negative' selection criterion is essential for researchers needing a Gram-negative focused cephalosporin with minimal collateral impact on staphylococcal flora [1].

Antibacterial Selectivity Gram-Positive Activity Staphylococcus aureus

Recommended Research and Industrial Applications for Cefixime Based on Verifiable Differentiators


Microbiology Research: In Vitro Susceptibility Testing for Enterobacteriaceae and H. influenzae

Procure cefixime for use as a standard comparator or reference agent in antimicrobial susceptibility testing (AST) panels and research studies focused on Enterobacteriaceae (E. coli, Klebsiella spp., Proteus spp.) and H. influenzae. Its low MIC90 values against these pathogens (as low as <0.015 mg/L) make it a critical benchmark for evaluating new Gram-negative antibiotics or tracking resistance development . Its documented poor activity against S. aureus (>64 µg/mL) also makes it a useful tool for selectively isolating or studying Gram-negative organisms in mixed cultures .

In Vivo Pharmacology: Systemic Gram-Negative Infection Models

Select cefixime as the oral third-generation cephalosporin of choice for murine or other small animal models of systemic infection with E. coli, K. pneumoniae, or P. mirabilis. Comparative studies demonstrate cefixime provides superior protective efficacy and survival benefits against these pathogens compared to alternatives like cefdinir, making it a more reliable positive control or therapeutic candidate in these models .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Once-Daily Oral Dosing Regimens

Utilize cefixime in PK/PD studies and clinical trial design where a once-daily oral dosing regimen is required. Its prolonged half-life (3-4 hours) and high penetration into inflammatory exudates (132% of serum concentration) are key attributes for models correlating drug exposure at the site of infection with efficacy. This profile makes it a more practical and scientifically interesting candidate than first- or second-generation cephalosporins for developing and validating PK/PD models .

Analytical Chemistry and Pharmaceutical QC: Impurity Profiling and Method Development

Procure high-purity cefixime (including its EP impurity D, CAS 97164-56-2) as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing. USP monographs require resolution between cefixime and its (E)-isomer of ≥2.0, with validated HPLC methods achieving resolutions of 2.32 and column efficiencies >4500 theoretical plates, making it an ideal compound for establishing robust and compliant analytical testing procedures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEFIXIME

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.